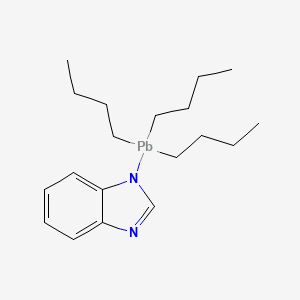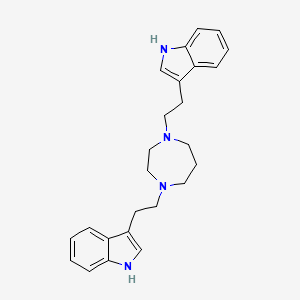
Dibutyl(phenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(phenyl)arsane is an organoarsenic compound characterized by the presence of a phenyl group and two butyl groups attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl(phenyl)arsane can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reagents are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(phenyl)arsane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The butyl or phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce various organoarsenic derivatives .
Applications De Recherche Scientifique
Dibutyl(phenyl)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as a biological probe due to its ability to interact with thiol groups in proteins.
Medicine: Research is ongoing to investigate its potential use in therapeutic applications, particularly in targeting cancer cells.
Mécanisme D'action
The mechanism by which dibutyl(phenyl)arsane exerts its effects involves its interaction with molecular targets such as thiol groups in proteins. This interaction can lead to the formation of stable complexes, affecting the function of the target proteins. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylarsine oxide: Contains a phenyl group and an oxygen atom bonded to arsenic.
Arsine: A simpler arsenic hydride with three hydrogen atoms attached to arsenic.
Triphenylarsine: Contains three phenyl groups attached to arsenic.
Uniqueness
Dibutyl(phenyl)arsane is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds.
Propriétés
Numéro CAS |
21785-65-9 |
|---|---|
Formule moléculaire |
C14H23As |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
dibutyl(phenyl)arsane |
InChI |
InChI=1S/C14H23As/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
Clé InChI |
BOHNWWTZVYEMMA-UHFFFAOYSA-N |
SMILES canonique |
CCCC[As](CCCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
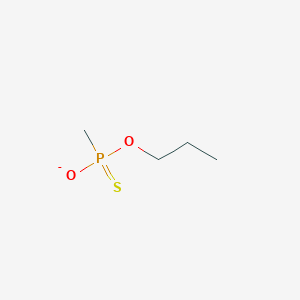
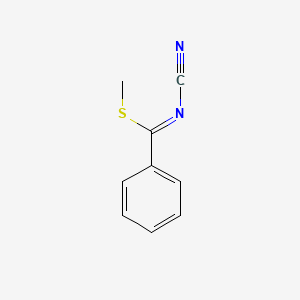
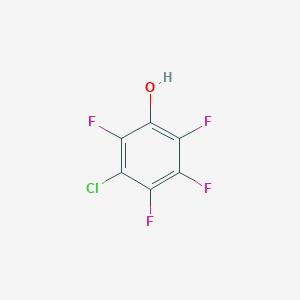
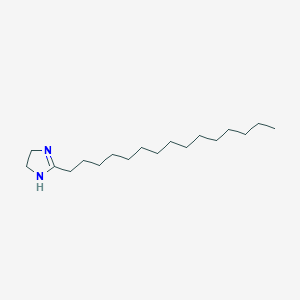
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
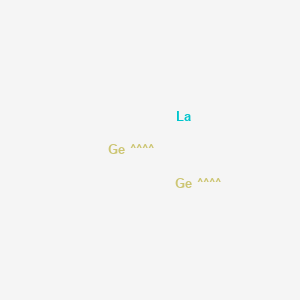
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
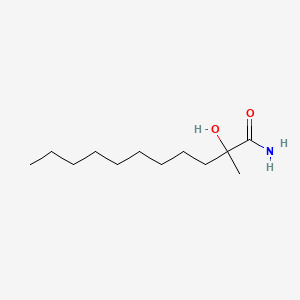


![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)
